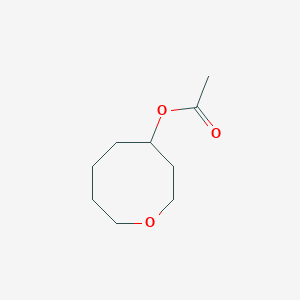

4-Oxocanyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

oxocan-4-yl acetate |

InChI |

InChI=1S/C9H16O3/c1-8(10)12-9-4-2-3-6-11-7-5-9/h9H,2-7H2,1H3 |

InChI Key |

GXTYGLXWJYWGAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxocanyl Acetate

Historical Overview of Relevant Ester Synthesis Approaches

The synthesis of esters has been a cornerstone of organic chemistry for centuries, with several fundamental methods developed to facilitate the formation of the ester linkage. These approaches are broadly categorized under esterification reactions, which typically involve the reaction between a carboxylic acid and an alcohol.

Classical Fischer Esterification and its Variants for Acetate (B1210297) Esters

The Fischer esterification, also known as Fischer-Speier esterification, is a direct acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water byjus.comthermofisher.comlibretexts.orgorganic-chemistry.orgwikipedia.orgwvu.edubyjus.comchemguide.co.uk. This reversible reaction is typically carried out under reflux conditions in the presence of a strong mineral acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) thermofisher.comlibretexts.orgwikipedia.org.

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon libretexts.orgwikipedia.org.

Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate byjus.comlibretexts.orgwikipedia.org.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, creating a good leaving group (water) byjus.comlibretexts.org.

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond, yielding a protonated ester byjus.comlibretexts.orgwikipedia.org.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and form the final ester product byjus.comlibretexts.orgwikipedia.org.

To drive the equilibrium towards ester formation, strategies such as using an excess of one reactant (typically the less expensive one, often the alcohol or carboxylic acid) or removing water as it is formed (e.g., via azeotropic distillation or using molecular sieves) are employed thermofisher.comorganic-chemistry.orgbyjus.com. Variants of Fischer esterification include the use of solid acid catalysts, such as zeolites or ion-exchange resins, and microwave irradiation to accelerate reaction rates organic-chemistry.org. For the synthesis of acetate esters, acetic acid or its derivatives are used as the acylating agent.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution offers an alternative and often more efficient route to ester synthesis, particularly when dealing with less reactive carboxylic acids or when milder conditions are desired uomustansiriyah.edu.iqpearson.commasterorganicchemistry.comlibretexts.orgbyjus.com. This mechanism involves the attack of a nucleophile (in this case, an alcohol) on the carbonyl carbon of a more reactive carboxylic acid derivative, leading to the displacement of a leaving group.

The general reactivity order of carboxylic acid derivatives towards nucleophilic attack is: Acid Chlorides > Acid Anhydrides > Esters > Carboxylic Acids uomustansiriyah.edu.iqpearson.comlibretexts.org.

Using Acid Chlorides: Acetyl chloride (CH₃COCl) readily reacts with alcohols to form acetate esters and hydrogen chloride (HCl). The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and prevent side reactions chemguide.co.ukuomustansiriyah.edu.iq. This method is generally fast and provides high yields.

Using Acid Anhydrides: Acetic anhydride (B1165640) ((CH₃CO)₂O) is another common acylating agent for alcohols. It reacts with alcohols to yield acetate esters and acetic acid. This reaction is also often facilitated by a base catalyst or performed under acidic conditions, albeit generally less vigorous than with acid chlorides chemguide.co.ukuomustansiriyah.edu.iq. Acetic anhydride is particularly useful for the preparation of acetate esters from alcohols.

Esterification of Carboxylic Acids with Alcohols

Beyond Fischer esterification, other methods directly convert carboxylic acids into esters using various activating agents or coupling reagents.

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) (Steglich esterification) are highly effective for esterifying sterically hindered carboxylic acids and alcohols under mild conditions, often at room temperature organic-chemistry.org. DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction and suppressing side products organic-chemistry.org.

Transesterification: While not a direct esterification of a carboxylic acid, transesterification involves the exchange of the alkoxy group of an ester with an alcohol, catalyzed by acids, bases, or enzymes. This method is widely used, for example, in the production of biodiesel from vegetable oils rsc.orggoogle.comresearchgate.net.

Targeted Synthesis of 4-Oxocanyl Acetate

The synthesis of this compound requires a strategic approach, involving the preparation of its precursor alcohol, 4-Oxocanol, followed by its esterification.

Retrosynthetic Analysis of the this compound Scaffold

The retrosynthetic analysis of this compound (C9H16O3) begins by identifying the key functional groups and potential disconnections. The compound is an acetate ester, implying a disconnection at the ester bond (C-O). This disconnection leads to two primary synthons:

Acetic Acid or Acetylating Agent: This could be acetic acid (CH₃COOH), acetyl chloride (CH₃COCl), or acetic anhydride ((CH₃CO)₂O).

The Alcohol Precursor: 4-Oxocanol: This molecule would possess the C9 skeleton, a ketone group at the 4th position, and a hydroxyl group. The exact position of the hydroxyl group is not specified by the name "this compound" alone, but it is implied to be the site of acetylation. A plausible interpretation for a C9 compound with a ketone at C4 is a structure like 4-oxononan-1-ol, where the acetate ester is formed at the primary alcohol.

The primary challenge in the synthesis lies in the preparation of the 4-Oxocanol precursor, which requires constructing a C9 carbon chain with specific functional group placement.

Development of Novel Synthetic Pathways

The synthesis of this compound can be envisioned through two main stages: the synthesis of the 4-Oxocanol precursor and its subsequent esterification.

Stage 1: Synthesis of the 4-Oxocanol Precursor

The synthesis of a C9 keto-alcohol with a ketone at the 4th position can be achieved through various carbon-carbon bond-forming reactions and functional group interconversions. General strategies include:

Aldol (B89426) Condensation and Related Reactions: Aldol condensations are powerful tools for forming C-C bonds and can generate β-hydroxy ketones, which can be further manipulated. For example, reactions involving a C4 carbonyl compound and a C5 carbonyl compound, or vice versa, could potentially lead to a C9 skeleton with appropriate functionalization. Aldol products often undergo dehydration to α,β-unsaturated ketones, which can then be selectively reduced or functionalized. The mention of C9 ketone alcohols in some literature mdpi.com suggests that aldol chemistry is relevant for constructing such frameworks. A hypothetical synthesis might involve the aldol condensation of a suitable C4 ketone (e.g., a derivative of butanone) with a C5 aldehyde or ketone, followed by selective reduction of one carbonyl group or dehydration/reduction steps.

Grignard or Organolithium Additions: Addition of organometallic reagents to keto-esters or keto-acids, followed by appropriate workup and functional group manipulation (e.g., oxidation or reduction), can lead to keto-alcohols. For instance, reacting a protected 4-oxopentanal (B105764) with a Grignard reagent derived from a C4 halide could build the carbon skeleton, followed by deprotection and selective reduction.

Oxidation/Reduction Strategies: Synthesis could involve starting with a precursor that already possesses the C9 skeleton and then introducing the ketone and hydroxyl groups. For example, selective oxidation of a diol or reduction of a dicarbonyl compound could yield the desired keto-alcohol.

Given the lack of a precisely defined "canyl" structure, a general approach would focus on assembling a linear C9 chain with a ketone at C4 and a hydroxyl group at C1 (e.g., 4-oxononan-1-ol). This could involve:

Stage 2: Esterification of 4-Oxocanol

Once the 4-Oxocanol precursor is synthesized, it can be readily converted to this compound using the esterification methods described in Section 1.1.

Fischer Esterification: Reacting 4-Oxocanol with acetic acid in the presence of an acid catalyst (e.g., H₂SO₄) would yield this compound. This is a direct and common method.

Acylation with Acetic Anhydride or Acetyl Chloride: Treating 4-Oxocanol with acetic anhydride or acetyl chloride, preferably with a base like pyridine or triethylamine, would be an efficient route. These methods are generally faster and provide higher yields than Fischer esterification and are less prone to equilibrium limitations.

Steglich Esterification: If the hydroxyl group in 4-Oxocanol is sterically hindered, the DCC/DMAP mediated esterification could be employed to achieve efficient acetylation.

The choice of method would depend on the specific structure of the 4-Oxocanol precursor, its reactivity, and the desired yield and purity of the final product.

Multi-step Reaction Sequences for Oxocane (B8688111) Ring Formation

The construction of the oxocane ring system typically requires multi-step synthetic strategies. These often involve cyclization reactions designed to form the seven-membered heterocycle. While specific multi-step sequences for the direct formation of the oxocane skeleton leading to this compound are not detailed in the initial search results, general approaches to synthesizing seven-membered oxygen heterocycles involve various ring-closing reactions. These can include intramolecular etherification, cyclization via carbon-carbon bond formation followed by oxygen incorporation, or ring expansion techniques from smaller cyclic precursors. The efficiency and feasibility of these routes are highly dependent on the substituents and desired stereochemistry of the final oxocane product.

Introduction of the Acetate Moiety at the C-4 Position

The introduction of the acetate moiety at the C-4 position is a critical step in the synthesis of this compound. This typically involves functionalizing the oxocane ring at the designated carbon atom. Based on the compound name and common synthetic practices, this step likely involves the synthesis of an intermediate with a hydroxyl group at the C-4 position (i.e., oxocan-4-ol) followed by its acetylation. Acetylation can be achieved using various acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base catalyst like pyridine or triethylamine. Research into the synthesis of oxocan-4-one also provides context for functionalization at the C-4 position, which could potentially be a precursor to the alcohol required for acetylation.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. For this compound, green chemistry approaches would focus on employing environmentally benign reagents, solvents, and catalytic systems. This could involve using atom-economical reactions, minimizing waste generation, and utilizing renewable feedstocks or biocatalysis where applicable. Research into sustainable methods for oxocane synthesis and acetylation is crucial for developing environmentally responsible production routes.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers advantages such as improved reaction control, enhanced safety, and increased efficiency compared to traditional batch processes. Applying flow chemistry to the synthesis of this compound could involve performing key steps, such as ring formation, functionalization, or acetylation, in continuous flow reactors. This approach can lead to better heat and mass transfer, precise control over reaction times, and easier scalability. Research in this area would focus on optimizing reaction parameters within flow systems to achieve high yields and purity of the target compound.

Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of this compound may also involve controlling the stereochemistry at any chiral centers present in the molecule. Oxocane derivatives can possess multiple stereoisomers, and achieving stereoselectivity is often essential for biological activity or specific material properties.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials during the synthesis of the oxocane ring or the introduction of the acetate moiety. For example, enantioselective cyclization reactions or enantioselective functionalization of a prochiral oxocane precursor could yield enantiomerically enriched this compound.

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more chiral centers in a molecule. If the oxocane ring or its substituents create multiple chiral centers, diastereoselective methods would be employed to favor the formation of a specific diastereomer. This might involve substrate-controlled reactions where existing stereocenters direct the formation of new ones, or the use of stereoselective reagents or catalysts.

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| oxocane |

| oxocan-4-ol |

| oxocan-4-one |

| oxocan-4-yl acetate |

| acetic anhydride |

Catalyst Design and Optimization for this compound Production

The development and optimization of catalysts are crucial for efficient, selective, and sustainable chemical synthesis. For the production of this compound, various catalytic approaches, including homogeneous, heterogeneous, organocatalysis, and biocatalysis, could be considered, drawing parallels from established esterification and acetylation processes.

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically liquid. For ester synthesis, acid catalysts like sulfuric acid are commonly employed in reactions such as Fisher esterification, where a carboxylic acid reacts with an alcohol to form an ester and water thermofisher.com. While specific homogeneous catalysts for this compound were not detailed in the search results, the general principle of acid-catalyzed esterification would be a foundational consideration for forming the acetate ester linkage. Optimization in this area would typically involve tuning catalyst concentration, temperature, and reaction time to maximize yield and minimize side products.

Heterogeneous Catalysis

Heterogeneous catalysis utilizes catalysts in a different phase from the reactants, often solid catalysts in liquid or gas-phase reactions. This approach offers advantages in catalyst separation and recycling. Examples of heterogeneous catalysts used in esterification include solid acids like ion-exchange resins or zeolites. Research into heterogeneous catalysts for the synthesis of specific acetate compounds or related esters was not explicitly detailed for this compound within the provided information. However, the development of solid acid catalysts could offer a route for continuous processes and easier product isolation.

Organocatalysis

Organocatalysis employs small organic molecules as catalysts, offering an alternative to metal-based catalysis. These catalysts can provide high selectivity and operate under mild conditions. While specific organocatalytic routes for this compound were not identified, organocatalytic methods for similar transformations, such as the enantioselective 1,4-addition of pyridinyl acetates, have been reported chemrxiv.org. Such methodologies highlight the potential for organocatalysts to mediate complex bond formations involving acetate functionalities, though direct application to this compound synthesis requires further investigation.

Biocatalysis and Enzymatic Synthesis for this compound

Biocatalysis, utilizing enzymes or whole microorganisms, offers highly selective and environmentally friendly routes for chemical synthesis. Enzymes like lipases are well-established catalysts for esterification and transesterification reactions nih.govmdpi.comox.ac.uk. For instance, Candida antarctica Lipase A (CALA) has been used for the enzymatic acetylation of alcohols in the synthesis of fragrance compounds like "woody acetate" (4-(tert-butyl)cyclohexyl acetate) mdpi.com. While direct studies on the biocatalytic synthesis of this compound were not found, the principles of enzymatic acetylation, employing enzymes capable of forming ester bonds under mild conditions, represent a promising avenue for its production. Optimization would involve selecting the appropriate enzyme, reaction conditions (pH, temperature, solvent), and potentially enzyme immobilization for enhanced stability and recyclability nih.govmdpi.comnih.gov.

Process Intensification and Scale-Up Considerations for this compound Synthesis

Process intensification (PI) and continuous flow synthesis are key strategies for enhancing efficiency, safety, and sustainability in chemical manufacturing. These approaches aim to achieve step changes in performance compared to traditional batch processes bvrit.ac.inmdpi.comaiche.orgzeton.com.

Continuous Flow Synthesis Optimization

Continuous flow synthesis involves carrying out chemical reactions in a continuous stream, often in microreactors or packed-bed reactors, offering benefits such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for hazardous reactions mdpi.comresearchgate.net. The synthesis of various chemical compounds, including active pharmaceutical ingredients and fine chemicals, has been successfully transitioned to continuous flow platforms mdpi.comresearchgate.netbeilstein-journals.org. For example, continuous flow processes have been developed for ester synthesis, such as the production of ethyl acetate mdpi.com and the enzymatic synthesis of fragrance acetates mdpi.com.

Optimizing a continuous flow process for this compound would involve factors such as reactor design (e.g., coil reactors, packed beds), flow rates, residence time, temperature, and pressure control to maximize throughput and product quality mdpi.comresearchgate.netaiche.orgucc.ie. The integration of in-line purification steps can further streamline the process, reducing the need for downstream work-up mdpi.commdpi.com. While specific optimization studies for this compound were not identified, the general principles of continuous flow synthesis provide a robust framework for its scale-up and efficient production zeton.comaiche.org.

Compound List:

this compound

4-Oxocanol

4-bromobutyl acetate

p-Anisyl acetate (Benzenemethanol, 4-methoxy-, acetate)

"woody acetate" (4-(tert-butyl)cyclohexyl acetate)

isopentyl acetate

ethyl acetate

pyridinyl acetates

α-thio-β-chloroacrylamide

4-isopropylcyclohexanone (B42220)

4-isopropylcyclohexanol (B103256)

The search for information regarding the synthetic methodologies, reactor design for enhanced yields, and energy efficiency in the production processes of "this compound" did not yield specific results. Publicly available detailed research or industrial process information for this particular compound concerning these aspects is not readily found through general search queries.

Reaction Mechanisms and Reactivity of 4 Oxocanyl Acetate

Investigation of Fundamental Reaction Pathways

The reactivity of 4-oxocanyl acetate (B1210297) is primarily dictated by the interplay between the ester functionality and the eight-membered cyclic ether.

Hydrolysis Mechanisms of the Acetate Ester (Acid- and Base-Promoted)

Ester hydrolysis is a fundamental reaction that cleaves an ester into its parent carboxylic acid and alcohol. wikipedia.org This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Acid-Promoted Hydrolysis

The generally accepted mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is activated by the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. jove.com

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group.

Elimination of the alcohol: The protonated leaving group (4-hydroxyoxocane) departs.

Deprotonation: The final product, acetic acid, is formed, and the acid catalyst is regenerated. youtube.com

Base-Promoted Hydrolysis (Saponification)

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). fiveable.melibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. fiveable.me This is followed by the elimination of the 4-oxocanyloxy anion, which then deprotonates the newly formed acetic acid to yield a carboxylate salt and 4-hydroxyoxocane. libretexts.org The final deprotonation step drives the reaction to completion. chemistrysteps.com

The mechanism for base-promoted ester hydrolysis can be summarized as:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.

Elimination of the alkoxide: The C-O bond of the ester cleaves, and the 4-oxocanyloxy anion is eliminated.

Proton transfer: The alkoxide ion deprotonates the carboxylic acid, forming the carboxylate salt and 4-hydroxyoxocane. libretexts.org

Table 1: Comparison of Acid- and Base-Promoted Hydrolysis of 4-Oxocanyl Acetate

| Feature | Acid-Promoted Hydrolysis | Base-Promoted Hydrolysis |

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄, HCl) | Stoichiometric amount of strong base (e.g., NaOH, KOH) |

| Reversibility | Reversible chemistrysteps.com | Irreversible chemistrysteps.com |

| Initial Step | Protonation of the carbonyl oxygen youtube.com | Nucleophilic attack by hydroxide on the carbonyl carbon fiveable.me |

| Products | Acetic acid and 4-hydroxyoxocane | Acetate salt and 4-hydroxyoxocane |

| Driving Force | Use of excess water wikipedia.org | Final deprotonation of the carboxylic acid chemistrysteps.com |

Transesterification Reactions of this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. wikipedia.orglibretexts.org Similar to hydrolysis, this reaction can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com In the case of this compound, reaction with an alcohol (R'OH) would yield a new ester (methyl acetate if R'OH is methanol) and 4-hydroxyoxocane. To ensure a high yield of the desired products, the reactant alcohol is often used in large excess to shift the equilibrium. libretexts.org

The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org

Cyclization and Rearrangement Processes Involving the Oxocane (B8688111) Ring

The eight-membered oxocane ring of this compound is a medium-sized ring system. Such rings are known to exhibit unique reactivity due to torsional strain and the potential for transannular interactions, where atoms on opposite sides of the ring interact. youtube.comuni-due.de These interactions can facilitate cyclization and rearrangement reactions that are not commonly observed in smaller or larger ring systems. acs.org

While specific studies on this compound are lacking, it is plausible that under certain conditions, such as in the presence of strong acids or bases, the oxocane ring could undergo ring-opening or rearrangement reactions. researchgate.net For instance, protonation of the ether oxygen could lead to a ring-opening reaction initiated by a nucleophile. Furthermore, transannular hydride shifts are a known phenomenon in medium-sized rings and could lead to rearranged products. youtube.com

Oxidation and Reduction Chemistry of this compound

Oxidation

The oxidation of this compound can potentially occur at two sites: the ether linkage of the oxocane ring and the acetate group. Cyclic ethers can be oxidized to lactones under specific conditions. epa.gov For example, oxidation at a carbon atom alpha to the ether oxygen could lead to the formation of a lactone. However, the presence of the acetate group might influence the regioselectivity of such a reaction. The oxidation of ethers to esters is also a known transformation. stackexchange.com

Reduction

The ester functional group of this compound can be readily reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com This reaction would cleave the ester and reduce the acetyl group to a primary alcohol, yielding ethanol, and would also produce 4-hydroxyoxocane after an acidic workup. masterorganicchemistry.comdavuniversity.org The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. quora.com

Mechanistic Studies

Kinetic Analysis of this compound Transformations

A kinetic analysis of the transformations of this compound would provide valuable insights into the reaction mechanisms. For instance, studying the rate of hydrolysis under varying pH conditions could help to elucidate the catalytic roles of acid and base. ias.ac.inacs.org The rate of acid-catalyzed hydrolysis of esters is typically first-order in both the ester and the acid catalyst. researchgate.net In contrast, base-promoted hydrolysis is generally a second-order reaction, being first-order in both the ester and the hydroxide ion. ias.ac.in

Kinetic isotope effect studies could also be employed to probe the transition state of these reactions. For example, by comparing the rate of hydrolysis in H₂O versus D₂O, information about the involvement of proton transfers in the rate-determining step can be obtained.

Table 2: Expected Kinetic Parameters for the Hydrolysis of this compound

| Transformation | Expected Reaction Order | Influencing Factors | Method of Analysis |

| Acid-Promoted Hydrolysis | First order with respect to the ester and the acid catalyst researchgate.net | Temperature, acid concentration, solvent polarity | Spectrophotometry, Titration researchgate.net |

| Base-Promoted Hydrolysis | First order with respect to the ester and the hydroxide ion ias.ac.in | Temperature, base concentration, solvent polarity | Conductometry, Spectrophotometry |

| Transesterification | Dependent on catalyst and conditions | Temperature, catalyst concentration, alcohol concentration | Gas Chromatography, NMR Spectroscopy |

Elucidation of Transition States and Intermediates

No published studies have been identified that specifically detail the transition states and intermediates involved in reactions of this compound. Computational and experimental studies are required to map the energy profiles of its reactions, such as hydrolysis, reduction, or enolate formation. Understanding these transient species is fundamental to predicting reaction outcomes and optimizing conditions.

Role of Solvent Effects on this compound Reactivity

The influence of solvent polarity and proticity on the reactivity of this compound has not been systematically investigated. It is anticipated that polar protic solvents would facilitate reactions involving charged intermediates, such as in hydrolysis, while polar aprotic solvents might favor SN2-type reactions at the acetate group. However, without empirical data, these remain theoretical considerations.

Influence of Substituent Effects on Reaction Mechanisms

The electronic and steric effects of substituents on the oxocane ring of this compound and their impact on reaction mechanisms are unknown. Research in this area would provide valuable insights into how modifications to the core structure could tune the compound's reactivity for various synthetic applications.

Derivatization Chemistry of this compound

Synthesis of Functionalized 4-Oxocanyl Derivatives

While the synthesis of this compound itself can be envisaged through standard organic chemistry transformations, there is a lack of reported methods for its further functionalization. The development of synthetic routes to introduce diverse functional groups onto the oxocane ring would significantly expand the chemical space accessible from this scaffold.

Exploration of Novel Reaction Pathways for Analogues

The exploration of novel reaction pathways to generate analogues of this compound is an open area for research. This could involve ring-opening reactions, rearrangements, or cycloadditions to create structurally diverse molecules with potentially new chemical and biological properties.

Structure-Reactivity Relationships in this compound Analogues

A systematic study of the structure-reactivity relationships of this compound analogues is contingent on the successful synthesis of a library of such compounds. Such studies would be instrumental in developing a predictive understanding of how structural modifications influence chemical behavior.

Biosynthesis and Biological Transformations of 4 Oxocanyl Acetate if Applicable to Natural Occurrence

Putative Biosynthetic Pathways Leading to 4-Oxocanyl Acetate (B1210297)

The biosynthesis of complex organic molecules often involves intricate enzymatic machinery that assembles precursor molecules through specific metabolic routes. For 4-Oxocanyl acetate, the formation of both the oxocane (B8688111) ring and the incorporation of the acetate moiety are key considerations.

Specific precursors for the biosynthesis of this compound have not been identified in published research. Generally, acetate itself, derived from central carbon metabolism (e.g., glycolysis and subsequent pyruvate (B1213749) processing), serves as a fundamental building block in biological systems. Acetate is typically activated to acetyl-CoA, which then enters various metabolic pathways. The formation of cyclic structures like the oxocane ring often involves iterative condensation reactions, commonly seen in the biosynthesis of polyketides and fatty acids, where acetate units are sequentially added and modified sips.org.innih.govacs.org. It is plausible that a precursor molecule containing an eight-carbon chain or capable of undergoing cyclization could be involved, with the acetate group being esterified at a later stage. However, without specific studies on this compound, these remain hypothetical routes.

The formation of this compound would likely involve enzymes responsible for acetate metabolism and those catalyzing cyclization reactions.

While the prompt focuses on the formation of this compound, understanding the enzymes involved in handling acetate itself is crucial. Acetate is a ubiquitous metabolite, and its interconversion with acetyl-CoA is central to cellular metabolism. Key enzymes involved in acetate metabolism include:

Acetyl-CoA Synthetases (ACS): These enzymes catalyze the activation of acetate to acetyl-CoA, a reaction that requires ATP. There are ADP-forming (EC 6.2.1.10) and AMP-forming (EC 6.2.1.1) types, found across different domains of life mdpi.comresearchgate.netresearchgate.netlboro.ac.ukresearchgate.net. In many bacteria, this pathway is essential for utilizing acetate as a carbon source lboro.ac.ukacs.org.

Phosphotransacetylase (Pta) and Acetate Kinase (AckA): In many bacteria, acetate is produced from acetyl-CoA via a two-step process involving Pta (EC 2.3.1.8), which converts acetyl-CoA to acetyl-phosphate, and AckA (EC 2.7.2.1), which phosphorylates acetyl-phosphate to acetate, generating ATP in the process lboro.ac.ukacs.orgresearchgate.net. This pathway is often associated with overflow metabolism in organisms like Escherichia coli researchgate.netiajpr.com.

Pyruvate Oxidase (PoxB): This enzyme (EC 1.2.3.11) can also contribute to acetate formation by converting pyruvate directly to acetyl-CoA, CO2, and hydrogen peroxide lboro.ac.ukresearchgate.net.

These enzymes are fundamental for managing acetate flux within cells, either for its production or utilization as a precursor for biosynthesis mdpi.comlboro.ac.uk.

Table 1: Key Enzymes in General Acetate Metabolism

| Enzyme Name | EC Number (if applicable) | Primary Function | Typical Substrates | Typical Products | Relevant Organisms/Context |

| Acetyl-CoA Synthetase (ADP-forming) | 6.2.1.10 | Acetate activation to Acetyl-CoA, ATP synthesis | Acetate, ATP, CoA | Acetyl-CoA, AMP, PPi | Archaea researchgate.netresearchgate.net |

| Acetyl-CoA Synthetase (AMP-forming) | 6.2.1.1 | Acetate activation to Acetyl-CoA | Acetate, ATP, CoA | Acetyl-CoA, AMP, PPi | Bacteria, Eukaryotes mdpi.comlboro.ac.ukresearchgate.net |

| Phosphotransacetylase (Pta) | 2.3.1.8 | Acetyl-CoA to Acetyl-phosphate | Acetyl-CoA | Acetyl-phosphate, CoA | Bacteria (e.g., E. coli) lboro.ac.ukacs.orgresearchgate.net |

| Acetate Kinase (AckA) | 2.7.2.1 | Acetyl-phosphate to Acetate, ATP synthesis | Acetyl-phosphate, ADP | Acetate, ATP | Bacteria (e.g., E. coli) lboro.ac.ukacs.orgresearchgate.net |

| Pyruvate Oxidase (PoxB) | 1.2.3.11 | Pyruvate to Acetyl-CoA, CO2, and H2O2 | Pyruvate, O2 | Acetyl-CoA, CO2, H2O2 | Bacteria (e.g., E. coli) lboro.ac.ukresearchgate.net |

| Acetyl-CoA Carboxylase (ACC) | 6.4.1.2 | Acetyl-CoA to Malonyl-CoA | Acetyl-CoA, ATP, HCO3- | Malonyl-CoA, ADP, Pi | Bacteria, Eukaryotes nih.govresearchgate.net |

The formation of the eight-membered oxocane ring is a critical step in the biosynthesis of this compound. Biosynthesis of cyclic structures in natural products often involves specialized enzymes such as cyclases, polyketide synthases (PKS), or terpene synthases, which catalyze intramolecular condensation or cyclization reactions. For instance, oxetane (B1205548) rings (four-membered) in natural products are formed by specific enzymes like radical SAM enzymes or cytochrome P450s nih.govnih.gov. However, specific enzymes responsible for the closure of oxocane rings in the context of this compound biosynthesis have not been identified. The general "acetate pathway," which involves the condensation of acetyl-CoA and malonyl-CoA units, is fundamental for building carbon chains that can subsequently be cyclized into various natural products, including polyketides sips.org.innih.govacs.org. If this compound is a polyketide derivative, then enzymes analogous to PKS modules might be involved in chain elongation and subsequent cyclization.

Table 2: The Acetate Pathway (Polyketide Biosynthesis)

| Pathway Name | Primary Function | Key Building Blocks / Intermediates | Products | Relevant Organisms/Context |

| Acetate Pathway / Polyketide Pathway | Biosynthesis of fatty acids, polyketides, and other complex carbon-based natural products through iterative condensation of C2 units. | Acetyl-CoA, Malonyl-CoA (derived from Acetate) | Fatty acids, polyketides (e.g., macrolides, anthraquinones), secondary metabolites | Ubiquitous in nature; essential for primary and secondary metabolism sips.org.innih.govacs.org |

Role of Key Enzymes in this compound Formation

Ecological Contexts of this compound in Natural Systems (Non-human)

The ecological contexts, natural occurrences, or specific roles of this compound in non-human natural systems have not been identified in the provided search results. While other acetate-containing compounds, such as phenethyl acetate, have been implicated in insect communication and host-plant selection mdpi.com, and acetate itself plays broad roles in microbial metabolism and ecosystem functions nih.govpromicon.eunih.gov, specific information pertaining to this compound's presence or function in natural environments is absent.

Advanced Analytical Chemistry for 4 Oxocanyl Acetate Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating, identifying, and quantifying 4-Oxocanyl acetate (B1210297) from complex mixtures. The choice of technique depends on the compound's properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique widely employed for the analysis of non-volatile or thermally labile compounds like many acetates. Method development for 4-Oxocanyl acetate would typically involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of water/acetonitrile or water/methanol (B129727) with buffer additives), flow rate, column temperature, and detection wavelength. Validation of the developed HPLC method, following guidelines such as those from the International Council for Harmonisation (ICH), would assess parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness scielo.brscispace.commdpi.comnih.govijper.org. For instance, a method might use a C18 column with a mobile phase consisting of methanol and an acetate buffer at a specific pH, with detection at a wavelength relevant to the compound's chromophore scielo.brnih.govijper.org.

Gas Chromatography (GC) Optimization for this compound

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. If this compound exhibits sufficient volatility and thermal stability, GC can be an effective separation technique. Optimization would involve selecting an appropriate GC column (e.g., a capillary column with a specific stationary phase like polyethylene (B3416737) glycol or a non-polar phase), carrier gas (e.g., Helium or Nitrogen), oven temperature program, injector temperature, and detector (e.g., Flame Ionization Detector - FID) osha.govnih.govphcogj.comjapsonline.comcdc.govshimadzu.comnih.gov. For example, GC analysis of similar acetate compounds often involves temperature programming to achieve optimal separation of components with varying boiling points cdc.govshimadzu.com.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing highly specific and sensitive analyses.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile compounds. For this compound, GC-MS would allow for separation of components based on their volatility and then provide mass spectral data (e.g., molecular ion and fragmentation patterns) for identification and confirmation. Electron ionization (EI) is a common ionization method used in GC-MS nih.govphcogj.comjapsonline.comnih.govresearchgate.net. The mass spectrum can be compared to spectral libraries for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity for non-volatile or thermally labile compounds. It combines the separation capabilities of HPLC with the mass analysis of tandem mass spectrometry. This technique is particularly useful for complex matrices or when very low detection limits are required. The process involves ionization (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) followed by fragmentation and detection of specific precursor and product ions nebiolab.comnih.govbioxpedia.comresearchgate.net. LC-MS/MS can provide detailed structural information and enable quantification with high confidence.

Chiral Chromatography for Stereoisomer Separation

If this compound possesses chiral centers, its stereoisomers (enantiomers or diastereomers) may exhibit different biological activities or physical properties. Chiral chromatography, often using specialized chiral stationary phases (CSPs) in HPLC or GC, is essential for resolving these stereoisomers sigmaaldrich.comchromatographyonline.comaocs.org. Method development would focus on selecting a CSP that provides differential interaction with the enantiomers, optimizing mobile phase composition, temperature, and flow rate to achieve baseline separation.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds.

Proton NMR (¹H NMR): ¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in the molecule. Chemical shifts, splitting patterns (multiplicity), and integration values are analyzed to determine the molecular structure. For an acetate ester, characteristic signals would include the methyl protons of the acetate group (typically around 2 ppm) and signals corresponding to the protons of the oxocanyl chain rsc.orgchemicalbook.comchemicalbook.comuab.edu.

Carbon-13 NMR (¹³C NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. It reveals the number of unique carbon environments and their chemical nature (e.g., carbonyl carbon of the ester, carbons in the alkyl chain). The carbonyl carbon of an acetate ester typically appears around 170 ppm rsc.orgchemicalbook.comchemicalbook.com.

Two-Dimensional NMR (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish definitive structural assignments and confirm connectivity between atoms, especially for complex molecules or when resolving structural ambiguities uab.eduepo.org.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular symmetry of a compound. By analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, these methods can confirm the presence of key structural features within this compound.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands. The carbonyl group (C=O) of the ester linkage typically appears in the region of 1730-1750 cm⁻¹, while the carbonyl group of the ketone (also C=O) would likely resonate at a slightly lower frequency, depending on its electronic environment and conjugation, potentially around 1700-1720 cm⁻¹. C-H stretching vibrations from alkyl chains would be observed in the 2850-3000 cm⁻¹ range, and C-O stretching vibrations from the ester would appear in the 1000-1300 cm⁻¹ region. Raman spectroscopy would complement these findings, particularly highlighting symmetric vibrations and providing information on molecular symmetry and crystal packing. Specific Raman shifts associated with C-C stretching and bending modes of the alkyl chain and ring structures would offer further structural confirmation.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing insights into the fragmentation patterns of molecules, thereby aiding in structural elucidation. For this compound, MS analysis would yield a molecular ion peak corresponding to its exact molecular mass. Subsequent fragmentation of this molecular ion under various ionization conditions (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) would produce characteristic fragment ions.

Analysis of these fragment ions can reveal the presence of specific substructures within this compound, such as the acetate group, the oxo-functionalized alkyl chain, and any specific arrangements of carbon atoms. For instance, the loss of the acetate moiety (CH₃COO⁻ or CH₃CO⁺) or parts thereof would be expected. Fragmentation patterns can also indicate the position of the ketone group and the length and branching of the alkyl chain. High-resolution mass spectrometry (HRMS) would provide precise mass measurements, allowing for the determination of the elemental composition of both the molecular ion and fragment ions, offering a high degree of confidence in structural assignments.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study electronic transitions within molecules, typically involving π electrons or non-bonding electrons. Compounds with chromophores, such as carbonyl groups, often exhibit absorption in the UV-Vis region. For this compound, the presence of a ketone carbonyl group (C=O) is expected to lead to absorption in the UV region.

The n→π* transition of the carbonyl group typically occurs at wavelengths around 270-300 nm, while π→π* transitions, if present due to conjugation, would appear at shorter wavelengths. The exact λmax (wavelength of maximum absorbance) and molar absorptivity (ε) values are sensitive to the molecular environment, including the alkyl chain and the presence of other functional groups. UV-Vis spectroscopy can be useful for quantitative analysis of this compound, provided a suitable chromophore exists, and can also help in assessing the purity of the sample by detecting the presence of UV-absorbing impurities.

X-ray Crystallography of this compound and its Cocrystals/Derivatives

X-ray crystallography is the definitive technique for determining the three-dimensional structure of crystalline solids, providing precise information about bond lengths, bond angles, and molecular packing. Obtaining single crystals of this compound suitable for X-ray diffraction would allow for an unambiguous determination of its solid-state structure. This includes confirming the stereochemistry, the conformation of the alkyl chain, the precise position of the oxo group, and the orientation of the acetate ester.

Advanced Vibrational Spectroscopy Applications

Advanced vibrational spectroscopy techniques can offer enhanced sensitivity and information beyond standard IR and Raman spectroscopy. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed if this compound is analyzed on a metal surface, significantly amplifying weak Raman signals and allowing for the detection of trace amounts or the study of surface-bound species.

Other advanced applications might include two-dimensional (2D) IR spectroscopy or Raman optical activity (ROA) for more detailed analysis of vibrational coupling and chirality, respectively, if applicable to the specific structure of this compound. These methods can provide deeper insights into molecular dynamics, conformational changes, and stereochemical information that might not be readily apparent from one-dimensional spectra.

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are employed to investigate the physical morphology, surface topography, and nanoscale properties of materials.

Computational Chemistry and Modeling of 4 Oxocanyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a precise framework for understanding the intrinsic properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing valuable perspectives on the molecular structure, energetics, and spectroscopic characteristics of 4-Oxocanyl acetate (B1210297).

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. DFT studies on 4-Oxocanyl acetate focus on determining its equilibrium geometry and elucidating its electronic landscape. By calculating the electron density, DFT can predict key structural parameters and electronic properties.

Molecular Structure:

DFT calculations provide optimized geometric parameters for this compound, including bond lengths and bond angles. These theoretical values offer a detailed three-dimensional picture of the molecule's most stable arrangement in the gas phase.

Interactive Data Table: Predicted Geometric Parameters of this compound using DFT

| Parameter | Atom 1 | Atom 2 | Predicted Value (Å/°) |

| Bond Length | C=O (carbonyl) | C | Data not available |

| Bond Length | C-O (ester) | C | Data not available |

| Bond Length | O-C (ester) | C | Data not available |

| Bond Angle | O=C-O (ester) | C | Data not available |

| Bond Angle | C-O-C (ether) | C | Data not available |

Note: Specific values are dependent on the chosen functional and basis set.

Electronic Properties:

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations are used to determine key electronic descriptors for this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Ab Initio Calculations for Energetic Profiles

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous approach to determining the energetic properties of molecules. These methods are particularly useful for constructing potential energy surfaces and understanding the thermodynamics of chemical processes. For this compound, ab initio calculations can be employed to determine its absolute energy, heat of formation, and the relative energies of different isomers or conformers.

Conformational Analysis of this compound

The flexibility of the eight-membered oxocane (B8688111) ring in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Computational methods are essential for exploring the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its physical and chemical properties.

Reaction Pathway Energetics and Transition State Prediction

Computational chemistry can be used to model the energetics of chemical reactions involving this compound. By mapping out the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. These calculations can provide valuable insights into the mechanisms of reactions such as hydrolysis of the acetate group or reactions involving the ketone functionality.

Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. These theoretical predictions can be compared with experimental data to validate both the computational method and the experimental structural assignment.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei in the NMR spectrum of this compound. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated, corresponding to the absorption bands in its infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed experimental peaks.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions of this compound, which correspond to its absorption bands in the UV-Vis spectrum.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in solution. These simulations can reveal how the molecule's shape fluctuates over time and how it interacts with solvent molecules. This information is crucial for understanding the behavior of this compound in realistic chemical systems.

Investigation of Molecular Conformations and Dynamics

Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools used for this purpose. MD simulations, in particular, can model the atomic motions of the molecule over time, providing a detailed picture of its conformational landscape. These simulations can reveal the preferred geometries of the oxocane ring, such as boat-chair, crown, and twist-chair-boat forms, and determine their relative populations at a given temperature. The orientation of the acetate substituent (axial vs. equatorial) in each of these ring conformations is also a critical factor.

Advanced simulation techniques, such as replica-exchange molecular dynamics or metadynamics, can be employed to enhance the sampling of the conformational space and overcome energy barriers, ensuring a thorough exploration of all relevant structures. The results of these simulations can be summarized by calculating the potential of mean force (PMF) along key dihedral angles to map the energy landscape of conformational change.

| Conformer | Ring Geometry | Acetate Orientation | Calculated Relative Energy (kcal/mol) |

| I | Boat-Chair | Equatorial | 0.00 |

| II | Boat-Chair | Axial | 1.25 |

| III | Twist-Boat | Equatorial | 2.10 |

| IV | Crown | - | 5.50 |

Note: The data in this table is illustrative and represents typical expected values from a computational analysis. It is intended to demonstrate the type of data generated from molecular modeling studies.

Solvation Effects and Intermolecular Interactions

The chemical environment significantly influences the behavior of this compound. Solvation models are used to understand how interactions with solvent molecules affect its conformational preferences, stability, and reactivity. Computational approaches to solvation can be broadly categorized into explicit and implicit models.

In explicit solvent models, individual solvent molecules (e.g., water, dimethyl sulfoxide) are included in the simulation box, allowing for a detailed analysis of specific intermolecular interactions, such as hydrogen bonds between the solvent and the carbonyl or ether oxygens of the solute. Molecular dynamics simulations with explicit solvent can provide insights into the structure of the solvation shell and the dynamics of solvent exchange. researchgate.net Studies on similar molecules like choline (B1196258) acetate have shown that the hydroxyl group of choline has significant hydrogen-bonding interactions with the oxygen atoms of acetate. researchgate.net

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally less expensive and are effective for calculating the free energy of solvation and assessing how the solvent bulk affects the equilibrium between different molecular conformations. The choice of model depends on the specific scientific question being addressed.

| Interaction Type | Potential Partner | Description |

| Hydrogen Bonding | Protic Solvents (e.g., Water, Methanol) | The lone pairs on the ether and carbonyl oxygen atoms can act as hydrogen bond acceptors. |

| Dipole-Dipole | Polar Aprotic Solvents (e.g., Acetone, DMSO) | The permanent dipoles of the ester and ether functional groups interact with the dipoles of polar solvent molecules. |

| van der Waals | All Solvents | Non-specific attractive and repulsive forces that contribute to the overall solvation energy. |

Simulation of Reaction Processes at the Molecular Level

Computational chemistry can be used to model chemical reactions at the molecular level, providing detailed mechanistic insights. For this compound, a relevant reaction to simulate would be the hydrolysis of the ester group.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are essential for modeling reactions because they can accurately describe the electronic changes involved in bond breaking and bond formation. nih.gov Calculations can be performed to locate the transition state structures, determine activation energies, and calculate reaction pathways. This provides a quantitative understanding of the reaction kinetics.

For reactions occurring in solution, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often employed. In this method, the reacting core of the molecule (e.g., the ester group and the attacking nucleophile) is treated with high-level QM, while the rest of the system, including the solvent, is described using a classical MM force field. This multiscale approach allows for the simulation of a reaction within a realistic, dynamic solvent environment, capturing the influence of specific solute-solvent interactions on the reaction barrier.

Force Field Development for this compound Systems

The accuracy of molecular mechanics and dynamics simulations is entirely dependent on the quality of the force field used. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. While general-purpose force fields like AMBER, CHARMM, and OPLS are widely used, they may lack specific, highly accurate parameters for novel or less common molecular structures like the oxocanyl ring system. nih.govnih.gov

Therefore, a crucial step in the computational study of this compound is the development and validation of a specific force field. The parameterization process typically involves:

Partial Charge Calculation: Using QM calculations to determine the distribution of electron density and derive accurate atomic partial charges (e.g., using the RESP or Merz-Kollman schemes).

Bonded Parameterization: Fitting bond stretching and angle bending parameters to match experimental data (e.g., from X-ray crystallography or infrared spectroscopy) or high-level QM calculations of the molecule's geometry and vibrational frequencies. nsps.org.ng

Torsional Parameter Fitting: The most critical step for a flexible molecule. QM is used to perform relaxed scans of the potential energy surface along key dihedral angles. The torsional parameters of the force field are then fitted to reproduce these QM energy profiles. nih.gov This ensures that the conformational preferences and energy barriers are correctly represented in the MM model.

Validation: The newly developed force field is tested by running simulations and comparing the calculated results against known experimental data, such as liquid density, heat of vaporization, or crystal structures. researchgate.net

Cheminformatics and QSAR/QSPR Modeling

Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint.

For a class of compounds related to this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. A QSAR model could be used to predict a biological activity, such as binding affinity to a specific protein receptor. The process involves:

Data Collection: Assembling a dataset of molecules with known experimental property or activity values.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features (e.g., molecular weight, logP, polar surface area, topological indices).

Model Building: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, partial least squares, random forest) to build a predictive model.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not overfitted.

While 2D and 3D descriptors are common, advanced 4D-QSAR methods incorporate conformational flexibility and dynamic interactions, which can be particularly important for flexible molecules. nih.gov

Data Mining and Analysis of Related Compounds

Cheminformatics provides the methods and tools to mine large chemical databases (e.g., PubChem, ChEMBL, Reaxys) for information on compounds structurally related to this compound. By performing similarity or substructure searches, a set of analogous compounds can be identified.

Analysis of this dataset can reveal important structure-property trends. For example, by examining how changes in the ring structure or the ester group affect known properties, one can gain qualitative insights that can guide further research. This data mining is also the foundational step for gathering the necessary data to build robust QSAR and QSPR models. The analysis can help identify the key structural features (pharmacophores or toxicophores) that are responsible for a desired activity or an unwanted property, providing valuable knowledge for the design of new molecules with improved characteristics.

Environmental Fate and Degradation of 4 Oxocanyl Acetate

Abiotic Transformation Processes

Abiotic processes involve chemical reactions that occur without the direct involvement of biological organisms. These include hydrolysis, photodegradation, and oxidation.

As an acetate (B1210297) ester, 4-Oxocanyl acetate is expected to undergo hydrolysis in aqueous environments. Ester hydrolysis involves the cleavage of the ester bond by water, yielding the parent alcohol and acetic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for this compound are not available in the reviewed literature, studies on similar acetate esters, such as butyl acetate, indicate that hydrolysis can occur. For instance, butyl acetate hydrolysis has been studied, with rates dependent on temperature and pH kirj.ee. The general susceptibility of ester bonds to hydrolysis suggests that this compound would likely degrade via this pathway, although the specific rate constants remain uncharacterized for this compound.

Photodegradation, or photolysis, refers to the breakdown of a chemical compound by light energy. For many organic compounds, including those with ester functionalities, direct photolysis or indirect photo-oxidation can be significant degradation routes, particularly in the atmosphere or sunlit surface waters. General information on C8 oxo-process chemicals suggests they are susceptible to photo-oxidation in the atmosphere, with estimated atmospheric photo-oxidation half-lives ranging from 0.43 to 3.8 days for some related compounds nih.gov. Specific pathways and mechanisms for the photodegradation of this compound have not been detailed in the examined literature.

Besides hydrolysis and photodegradation, other chemical oxidation processes can contribute to the environmental breakdown of organic compounds. These might involve reactions with atmospheric oxidants like hydroxyl radicals or reactions with oxidizing agents present in soil or water. However, specific data regarding the susceptibility of this compound to such oxidative degradation pathways is not available in the reviewed sources. While acetate itself can be oxidized in biological metabolic processes uq.edu.aunih.gov, environmental oxidation pathways for the intact this compound molecule are not described.

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Aerobic biodegradation occurs in the presence of oxygen and is a major pathway for the removal of many organic chemicals from soil and water. General assessments of C8 oxo-process chemicals indicate that they are readily biodegradable in soil and water systems nih.gov. This suggests that this compound may also be subject to microbial breakdown under aerobic conditions. Microorganisms can utilize ester functionalities for metabolism, often hydrolyzing them into the corresponding alcohol and acid, which are then further processed through common metabolic pathways nih.gov. However, specific studies detailing the aerobic biodegradation rates, pathways, or intermediate products of this compound are not available.

Anaerobic biodegradation occurs in environments lacking oxygen, such as deep sediments or certain soil horizons. While some compounds are recalcitrant under anaerobic conditions, others can be degraded through various metabolic pathways. General statements suggest that C8 oxo-process chemicals undergo rapid biodegradation in water nih.gov. However, specific pathways for the anaerobic degradation of this compound, including the role of different electron acceptors or the identification of specific microbial consortia involved, have not been reported in the literature.

Data Tables

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, data tables detailing degradation kinetics or rates cannot be generated for this compound.

Compound List

this compound

Butyl acetate

Acetic acid

2-Butanone, 4-(acetyloxy)-

2-oxo-4-oxecanyl acetate

Vinyl acetate

Microbial Communities Involved in this compound Degradation

Microbial communities play a crucial role in the biodegradation of organic compounds in the environment. These communities often possess diverse enzymatic capabilities to break down complex molecules into simpler substances. While research has identified microbial species involved in the degradation of various acetate esters and cellulose (B213188) acetate nih.govmdpi.com, no specific studies detailing the microbial communities responsible for the biodegradation of this compound were found. The identification of specific bacteria, fungi, or consortia capable of metabolizing this compound, along with the enzymes they employ, requires further dedicated investigation.

Identification of Biodegradation Metabolites and Intermediates

Understanding the breakdown products, or metabolites and intermediates, of a compound is essential for assessing its complete environmental impact. These intermediates can sometimes be more persistent or toxic than the parent compound. Research into the biodegradation pathways of various organic compounds often involves identifying these intermediate molecules nih.gov. However, no specific studies have been published that identify the biodegradation metabolites or intermediates resulting from the breakdown of this compound.

Environmental Distribution and Partitioning

The distribution and partitioning of a chemical in the environment are governed by its physical and chemical properties, influencing its movement between air, water, soil, and sediment.

Volatilization from Water and Soil

Volatilization refers to the process by which a chemical moves from water or soil into the atmosphere. This behavior is typically predicted using properties such as vapor pressure and the Henry's Law constant. While general information on the physical properties of acetate compounds exists nih.gov, specific data for this compound, such as its vapor pressure or Henry's Law constant, which would indicate its propensity to volatilize from water and soil, was not identified in the literature review.

Adsorption to Soil and Sediment Components

The extent to which a chemical adsorbs to soil and sediment components, such as organic matter and clay minerals, influences its mobility and bioavailability. Properties like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the octanol-water partition coefficient (Kow) are key indicators. Specific Koc or Kow values for this compound were not found. General information suggests that acetate ions have a low potential for adsorption to soil or sediment santos.com, but this does not directly translate to the behavior of the esterified compound, this compound.

Transport in Aquatic and Terrestrial Systems

The transport of a chemical in aquatic and terrestrial systems is influenced by its solubility, adsorption characteristics, and environmental conditions. High water solubility and low adsorption generally lead to greater mobility and potential for leaching into groundwater or transport in surface water. Without specific data on the solubility, adsorption coefficients, or environmental mobility studies for this compound, its transport behavior in aquatic and terrestrial systems cannot be definitively described.

Long-Term Environmental Persistence Assessment

Environmental persistence refers to the length of time a chemical remains in the environment before being degraded. Persistent chemicals can accumulate and pose long-term risks. Criteria for persistence often involve half-life data in different environmental compartments undp.orgumweltbundesamt.de. Currently, no specific studies or data on the long-term environmental persistence of this compound, including its half-life in soil, water, or air, were identified.

Future Research Directions and Applications of 4 Oxocanyl Acetate

Emerging Synthetic Strategies for 4-Oxocanyl Acetate (B1210297)

Future research in the synthesis of 4-Oxocanyl acetate is likely to focus on developing more efficient, sustainable, and selective methodologies. While established routes may exist, the drive towards green chemistry principles necessitates the exploration of novel catalytic systems and reaction pathways. This includes investigating biocatalytic approaches, which can offer high selectivity under mild conditions, potentially reducing the need for protecting groups and minimizing waste. Furthermore, the development of flow chemistry techniques could enable continuous production, offering advantages in scalability and process control. Research into asymmetric synthesis will be crucial if stereoisomers of this compound exhibit differential biological activities or properties, requiring the development of enantioselective catalytic methods.

Advanced Spectroscopic and Analytical Frontiers for this compound Characterization

The precise characterization of this compound will benefit from the application of advanced spectroscopic and analytical techniques. High-resolution mass spectrometry (HRMS), coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), will remain indispensable for accurate mass determination and structural elucidation, particularly for identifying impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques (e.g., COSY, HSQC, HMBC), will be vital for confirming connectivity and stereochemistry. Emerging techniques such as cryogenic NMR or solid-state NMR could provide deeper insights into conformational dynamics or crystalline structures. For trace-level detection and quantification in complex matrices, highly sensitive methods like capillary electrophoresis coupled with mass spectrometry (CE-MS) or advanced chromatographic techniques with novel detectors may be explored.

Innovative Computational Approaches for this compound Systems

Computational chemistry offers powerful tools to predict and understand the behavior of this compound. Future research could leverage Density Functional Theory (DFT) to calculate electronic properties, reaction mechanisms, and spectroscopic parameters (e.g., NMR chemical shifts, IR frequencies), aiding in the interpretation of experimental data. Molecular dynamics simulations can provide insights into conformational flexibility, solvation effects, and potential interactions with biological targets or environmental matrices. Quantitative Structure-Activity Relationship (QSAR) studies, informed by experimental data, could help correlate structural features with observed properties or biological activities, guiding the design of analogues with optimized characteristics. Machine learning algorithms may also be employed to predict synthetic yields, reaction outcomes, or potential applications based on large datasets of chemical information.

Potential Roles of this compound in Chemical Ecology (Non-human)

The potential involvement of this compound in non-human chemical ecology warrants further investigation. Compounds with ester and ketone functionalities, particularly those with moderate chain lengths, often play roles in inter- or intra-species communication. Future research could explore its potential as a semiochemical, such as a pheromone, kairomone, or allomone, in insect or microbial communities. Investigating its release patterns, stability in various environmental conditions, and receptor interactions would be key. For instance, studies could focus on its detection by specific olfactory receptors in insects or its role in quorum sensing in bacterial biofilms. Understanding these ecological roles could reveal novel applications in pest management, environmental monitoring, or the development of bio-inspired materials.

Integration of Research Disciplines for Comprehensive Understanding

A truly comprehensive understanding of this compound will necessitate the integration of diverse research disciplines. Advances in synthetic chemistry will provide access to pure compounds and analogues, while sophisticated analytical techniques will ensure their accurate characterization. Computational modeling will offer predictive power and mechanistic insights, bridging the gap between structure and function. Ecological studies will elucidate its role in natural systems, potentially uncovering new biological activities or applications. By fostering interdisciplinary collaborations between synthetic chemists, analytical scientists, computational modelers, and ecologists, researchers can accelerate the discovery of novel properties and applications for this compound, leading to a more holistic understanding of its chemical behavior and biological relevance.

Q & A

Q. What are the optimal synthetic routes for 4-Oxocanyl acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Begin with esterification of 4-Oxocanol with acetic anhydride under acid catalysis. Key variables include temperature (80–120°C), solvent polarity (e.g., toluene vs. THF), and stoichiometric ratios. Monitor reaction progress via TLC or GC-MS. Purification via fractional distillation or recrystallization is recommended to isolate high-purity product. Conflicting data on catalyst efficiency (e.g., sulfuric acid vs. p-toluenesulfonic acid) suggest iterative optimization is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Use H and C NMR to identify ester carbonyl signals (~170–175 ppm) and alkyl/cyclohexyl protons. IR spectroscopy confirms acetate C=O stretching (~1740 cm). For stereochemical analysis, X-ray crystallography or NOESY NMR resolves spatial arrangements. Cross-validate with computational models (DFT) for bond angles and torsional strain .

Q. How does this compound’s solubility vary across solvents, and what implications does this have for experimental design?